molecular formula C9H12INS B1406321 2-(3-Iodo-benzylsulfanyl)-ethylamine CAS No. 1147093-46-6

2-(3-Iodo-benzylsulfanyl)-ethylamine

Cat. No. B1406321
M. Wt: 293.17 g/mol
InChI Key: IRPLRXDDLCILBP-UHFFFAOYSA-N
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Description

“2-(3-Iodo-benzylsulfanyl)-ethylamine” is a chemical compound. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to “3-Iodobenzyl alcohol”, which is an organic compound containing the phenylmethanol substructure1.



Synthesis Analysis

The synthesis of “2-(3-Iodo-benzylsulfanyl)-ethylamine” is not explicitly detailed in the available resources. However, related compounds such as “3-Iodobenzyl alcohol” can be synthesized from "3-Iodobenzoic acid"1.



Molecular Structure Analysis

The molecular structure of “2-(3-Iodo-benzylsulfanyl)-ethylamine” is not explicitly provided in the available resources. However, the molecular formula of a related compound, “3-iodo-benzylsulfanyl-acetic acid”, is C9H9IO2S2.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(3-Iodo-benzylsulfanyl)-ethylamine” are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Iodo-benzylsulfanyl)-ethylamine” are not explicitly detailed in the available resources. However, a related compound, “3-Iodobenzyl alcohol”, has a boiling point of 252 °C, a density of 1.842 g/mL at 25 °C, and a refractive index of 1.6361.


Scientific Research Applications

Synthesis of Bioactive Compounds

A study by Porcu et al. (2018) developed a protocol for constructing bioactive compounds including 3-(2-bromoethyl)benzofurans and 2-(benzofuran-3-yl)ethylamines. This method was utilized for synthesizing a series of 5-HT serotonin receptor agonists, demonstrating its potential in creating bioactive compounds and natural products (Porcu et al., 2018).

Pharmacological Applications

In the field of pharmacology, a study by Habernickel (2003) highlighted the use of 2-substituted derivatives, including 2-(3-Iodo-benzylsulfanyl)-ethylamine, as anti-dopaminergic agents. These compounds showed potential for treating conditions like schizophrenia, dependency, and neurodegenerative disorders due to their neuroleptic, neuroprotective, and antiaddictive activities (Habernickel, 2003).

Catalytic Applications in Organic Synthesis

Dubey et al. (2019) explored the use of 2-(phenylsulfanyl)ethylamine and its derivatives in the formation of Schiff bases, which were then utilized in catalytic transfer hydrogenation of aldehydes/ketones and N-alkylation of amines. This study illustrates the role of such compounds in facilitating organic synthesis processes (Dubey et al., 2019).

Imaging Agent Synthesis

He et al. (1993) synthesized derivatives of 2-(3-Iodo-benzylsulfanyl)-ethylamine for use as potential SPECT imaging agents. These compounds were evaluated for their ability to label sigma 1 and sigma 2 subtypes in vitro, demonstrating their utility in imaging applications (He et al., 1993).

Other Chemical Syntheses

Katritzky et al. (2001) demonstrated the use of 2-(arylsulfanyl)ethylamines in synthesizing novel 1,4-benzothiazepines and 1,4-benzoxazepines. This study highlights the role of such compounds in the synthesis of diverse chemical structures (Katritzky et al., 2001).

Safety And Hazards

The safety and hazards associated with “2-(3-Iodo-benzylsulfanyl)-ethylamine” are not provided in the available resources.


Future Directions

The future directions for the study or use of “2-(3-Iodo-benzylsulfanyl)-ethylamine” are not detailed in the available resources.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-(3-Iodo-benzylsulfanyl)-ethylamine”. For a more comprehensive analysis, consulting scientific literature or a chemistry professional may be beneficial.


properties

IUPAC Name

2-[(3-iodophenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPLRXDDLCILBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodo-benzylsulfanyl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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